4-{[(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methyl]sulfanyl}-2,6-di-tert-butylphenol
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Overview
Description
4-{[(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methyl]sulfanyl}-2,6-di-tert-butylphenol: is a complex organic molecule with a unique structure. Let’s break it down:
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Thiazole Ring: : The compound contains a thiazole ring, which is a five-membered heterocyclic ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole family, along with imidazoles and oxazoles. The aromaticity of the thiazole ring arises from the delocalization of π-electrons around the sulfur atom.
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Functional Groups: : The compound features an amino group (NH₂), a methyl group (CH₃), and a tert-butyl group (C(CH₃)₃).
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Biological Significance: : Thiazoles are found in various biologically active compounds, including antimicrobial drugs, antiretrovirals, antifungals, and antineoplastic agents .
Preparation Methods
The synthetic routes for this compound involve several steps. While I don’t have specific details on the industrial production methods, here’s a general outline:
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Thiazole Formation: : Start with a precursor containing the thiazole ring. Various methods can be employed, such as cyclization of thioamides or thiosemicarbazides.
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Amination: : Introduce the amino group by reacting the thiazole-containing compound with an appropriate amine source.
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Sulfenylation: : Add the methylsulfanyl group using a suitable reagent.
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Tert-Butylation: : Protect the phenolic hydroxyl group by tert-butylation (using tert-butyl chloride or tert-butyl alcohol).
Chemical Reactions Analysis
Oxidation/Reduction: The compound may undergo oxidation (e.g., converting the thiol group to a disulfide) or reduction (e.g., reducing the nitro group to an amino group).
Substitution: Electrophilic substitution at the C-5 position of the thiazole ring or nucleophilic substitution at the C-2 position.
Reagents: Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., NaOH).
Scientific Research Applications
Medicine: Investigate its potential as an antitumor or cytotoxic drug with fewer side effects.
Biology: Explore its impact on cellular pathways and receptors.
Chemistry: Study its reactivity and interactions.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.
Pathways: Investigate signaling pathways modulated by this compound.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, you can compare it to other thiazole-based molecules in terms of structure, biological activity, and applications.
Properties
Molecular Formula |
C18H28N2OS2 |
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Molecular Weight |
352.6 g/mol |
IUPAC Name |
4-[(2-amino-4,5-dihydro-1,3-thiazol-5-yl)methylsulfanyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C18H28N2OS2/c1-17(2,3)13-7-11(8-14(15(13)21)18(4,5)6)22-10-12-9-20-16(19)23-12/h7-8,12,21H,9-10H2,1-6H3,(H2,19,20) |
InChI Key |
ALTFRXAGTGJIFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCC2CN=C(S2)N |
Origin of Product |
United States |
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